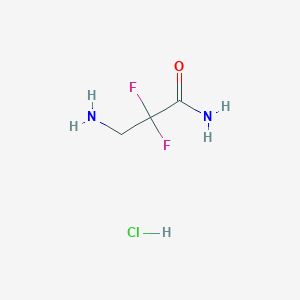![molecular formula C14H14N4OS B2895981 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 1796946-70-7](/img/structure/B2895981.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound with a complex polycyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step organic reactions. The starting materials usually include a pyrimidine derivative and a pyridine-thiol compound. The synthesis often begins with the formation of the pyrido[4,3-d]pyrimidine core through cyclization reactions, followed by the addition of the ethanone moiety via nucleophilic substitution or other appropriate methods. Reaction conditions vary but generally require the use of specific catalysts, solvents, and controlled temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with specialized equipment to ensure efficiency and purity. Key steps include the purification of intermediates and final products using methods such as recrystallization, chromatography, or distillation. Automation and continuous flow processes might also be employed to enhance production rates and reduce costs.
化学反応の分析
Types of Reactions: 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions including:
Oxidation: Potentially leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Possible reduction of the ketone group to an alcohol.
Substitution: Halogenation or alkylation reactions on the pyridine or pyrimidine rings.
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Conditions often involve strong bases (e.g., NaH, KOH) or electrophiles for alkylation and halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation could yield sulfone derivatives, while reduction might produce alcohols.
科学的研究の応用
Chemistry: In chemistry, 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone is utilized as a building block for synthesizing more complex molecules. Its polycyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor or receptor ligand. Its ability to interact with biological macromolecules makes it a candidate for studying cellular processes and mechanisms.
Medicine: Medically, this compound could be investigated for therapeutic applications, such as targeting specific diseases or conditions. Its unique structure allows for selective binding to biological targets, which is essential in drug development.
Industry: In the industrial sector, this compound might be used in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action for 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone depends on its specific application. Generally, it may exert its effects by binding to molecular targets such as enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to changes in cellular processes or signaling pathways.
類似化合物との比較
Unique Features: Compared to similar polycyclic compounds, 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone stands out due to its combination of a pyridine-thioether group and a pyrido[4,3-d]pyrimidine core. This unique structure offers distinct chemical reactivity and biological activity.
List of Similar Compounds:Pyrido[4,3-d]pyrimidin derivatives
Pyridine-thiol compounds
Ethanone derivatives
These similar compounds share some structural elements or functional groups but differ in their overall architecture and specific applications.
With its fascinating structure and wide-ranging applications, this compound continues to be a compound of interest in scientific research and industry.
特性
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c19-14(9-20-12-1-4-15-5-2-12)18-6-3-13-11(8-18)7-16-10-17-13/h1-2,4-5,7,10H,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZWRHQJOCPRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione](/img/structure/B2895901.png)
![6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2895902.png)



![ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2895910.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2895913.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2895914.png)

![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2895917.png)


